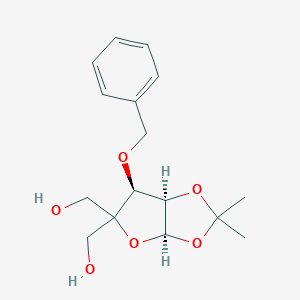

3-O-Benzyl-4-(hydroxymethyl)-1,2-O-isopropylidene-a-D-ribofuranose

Description

3-O-Benzyl-4-(hydroxymethyl)-1,2-O-isopropylidene-α-D-ribofuranose (CAS: 63593-03-3) is a protected ribofuranose derivative widely used as a synthetic intermediate in medicinal chemistry. Its structure features a hydroxymethyl group at position 4, a benzyl ether at position 3, and a 1,2-O-isopropylidene acetal protecting the furanose ring (Figure 1). This compound’s stability and reactivity make it a key precursor for synthesizing nucleoside analogs, antiviral agents, and anti-inflammatory drugs .

Properties

IUPAC Name |

[(3aR,6S,6aR)-5-(hydroxymethyl)-2,2-dimethyl-6-phenylmethoxy-6,6a-dihydro-3aH-furo[2,3-d][1,3]dioxol-5-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22O6/c1-15(2)20-12-13(19-8-11-6-4-3-5-7-11)16(9-17,10-18)22-14(12)21-15/h3-7,12-14,17-18H,8-10H2,1-2H3/t12-,13+,14+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVXXTLFHRGMIHD-RDBSUJKOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC2C(C(OC2O1)(CO)CO)OCC3=CC=CC=C3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(O[C@@H]2[C@@H](C(O[C@@H]2O1)(CO)CO)OCC3=CC=CC=C3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501120672 | |

| Record name | 4-C-(Hydroxymethyl)-1,2-O-(1-methylethylidene)-3-O-(phenylmethyl)-α-D-erythro-pentofuranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501120672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63593-03-3 | |

| Record name | 4-C-(Hydroxymethyl)-1,2-O-(1-methylethylidene)-3-O-(phenylmethyl)-α-D-erythro-pentofuranose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=63593-03-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-C-(Hydroxymethyl)-1,2-O-(1-methylethylidene)-3-O-(phenylmethyl)-α-D-erythro-pentofuranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501120672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α-D-erythro-Pentofuranose, 4-C-(hydroxymethyl)-1,2-O-(1-methylethylidene)-3-O-(phenylmethyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.106.948 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-O-Benzyl-4-(hydroxymethyl)-1,2-O-isopropylidene-a-D-ribofuranose | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Sodium Hydroxide-Mediated Condensation in Dioxane

The most widely documented method involves the condensation of 3-o-benzyl-1,2-o-isopropylidene-a-d-ribo-pentadialdo-1,4-furanose with formaldehyde in a 1,4-dioxane medium catalyzed by sodium hydroxide. The reaction proceeds at 28–30°C for 16.83 hours, achieving a 75% yield. Key steps include:

-

Reagent Setup : A mixture of 37% formaldehyde (700 mL) and 2 N sodium hydroxide (2.3 L) is added to a dioxane solution of the starting material.

-

Temperature Control : The exothermic reaction requires cooling to maintain temperatures below 30°C.

-

Monitoring : Reaction completion is verified via TLC (1:1 EtOAc/heptane, H₂SO₄ detection).

Purification : Post-reaction, sodium chloride (0.3 kg) is added to facilitate phase separation. The aqueous layer is extracted with dichloromethane (DCM), and the organic phase is concentrated. Crystallization is induced using methyl tert-butyl ether (MTBE) and heptane, yielding two crops of crystals.

Sequential Oxidation-Reduction via Sodium Periodate

A three-step protocol reported in achieves a 96% yield in the critical oxidation step:

-

Step 1 (Acid Hydrolysis) : Treating (3aR,6R,6aR)-6-(benzyloxy)-5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyltetrahydrofuro[2,3-d]dioxole with 80% acetic acid hydrolyzes the dioxolane ring, yielding a diol intermediate (98% yield).

-

Step 2 (Oxidation) : Sodium periodate (19.08 g, 89.2 mmol) in water oxidizes the diol to a dialdehyde at 0°C, followed by ethylene glycol quenching to prevent over-oxidation.

-

Step 3 (Condensation) : The dialdehyde reacts with aqueous formaldehyde and 1 N NaOH in dioxane/water, yielding the target compound quantitatively.

Advantages : This method avoids hazardous solvents and achieves near-quantitative yields but requires precise temperature control during oxidation.

One-Pot Tandem Deprotection-Condensation

A streamlined one-pot approach modifies the above steps by combining hydrolysis and condensation in a single reactor:

-

Reagents : Acetic acid (80%) and formaldehyde are sequentially added to the starting material.

-

Conditions : Stirring at room temperature for 7 days ensures complete conversion.

-

Workup : Extraction with ethyl acetate and evaporation yield the product as a pale yellow oil (100% yield).

Trade-offs : While operationally simpler, the extended reaction time (7 days) limits scalability compared to multi-step methods.

Comparative Analysis of Preparation Methods

| Parameter | Method 1.1 | Method 1.2 | Method 1.3 |

|---|---|---|---|

| Yield | 75% | 96% (Step 2) | 100% |

| Reaction Time | 16.83 h | 42 h (Step 1) | 7 days |

| Key Reagents | NaOH, Dioxane | NaIO₄, EtOAc | Acetic Acid |

| Purification Complexity | High (Crystallization) | Moderate (Extraction) | Low (Evaporation) |

| Scalability | Moderate | High | Low |

Insights :

-

Method 1.1 prioritizes crystallinity for high-purity isolates but involves laborious crystallization.

-

Method 1.2 balances yield and scalability, making it suitable for industrial applications.

-

Method 1.3 sacrifices time for operational simplicity, ideal for small-scale research.

Critical Reaction Parameters and Optimization

Temperature and pH Dependence

The condensation reaction’s success hinges on maintaining pH >13 and temperatures below 30°C to prevent:

Solvent Selection

-

Dioxane : Enhances solubility of hydrophobic intermediates but poses toxicity concerns.

-

MTBE/Heptane : Optimal for crystallization due to polarity gradients, yielding >99% pure product.

Industrial-Scale Adaptations

A scaled-up variant of Method 1.1 employs continuous flow reactors to improve heat dissipation during the exothermic condensation step. Key modifications include:

-

Reactor Design : Jacketed reactors with chilled water circulation maintain 28°C.

-

Automated pH Control : In-line probes adjust NaOH addition rates to stabilize pH.

Chemical Reactions Analysis

3-O-Benzyl-4-(hydroxymethyl)-1,2-O-isopropylidene-a-D-ribofuranose undergoes various types of chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids using reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).

Reduction: The compound can be reduced to form alcohols using reducing agents such as NaBH4 (Sodium borohydride) or LiAlH4 (Lithium aluminium hydride).

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions

Scientific Research Applications

Glycoside Synthesis

One of the primary applications of 3-O-Benzyl-4-(hydroxymethyl)-1,2-O-isopropylidene-α-D-ribofuranose is in the synthesis of glycosides. Glycosides are crucial for various biological processes and are widely used in pharmaceuticals. The compound serves as a glycosyl donor in reactions that form glycosidic bonds with various aglycones.

Antiviral Research

Research has indicated that derivatives of ribofuranoses exhibit antiviral properties. The modification of the ribofuranose structure can enhance its efficacy against viruses such as HIV and hepatitis C. Studies have explored the potential of using this compound to develop new antiviral agents by altering its structure to improve binding affinity to viral enzymes .

Biochemical Studies

In biochemical research, this compound is utilized to study enzyme interactions and metabolic pathways involving ribonucleosides and ribonucleotides. Its structural properties allow researchers to investigate how modifications affect biological activity and enzyme specificity.

Case Study 1: Antiviral Activity

A study published in a peer-reviewed journal examined the antiviral activity of modified ribofuranoses against HIV. The researchers synthesized several derivatives, including 3-O-Benzyl-4-(hydroxymethyl)-1,2-O-isopropylidene-α-D-ribofuranose, and assessed their efficacy in vitro. Results showed that certain modifications significantly enhanced antiviral activity compared to unmodified ribonucleosides .

Case Study 2: Glycoside Formation

In another study focusing on glycoside synthesis, researchers utilized this compound as a glycosyl donor in reactions with various alcohols to create glycosides with potential therapeutic applications. The study demonstrated efficient yields and highlighted the compound's utility in synthesizing complex carbohydrates for drug development .

Mechanism of Action

The mechanism of action of 3-O-Benzyl-4-(hydroxymethyl)-1,2-O-isopropylidene-a-D-ribofuranose depends on its specific application. In medicinal chemistry, it may act as a prodrug that releases active metabolites upon enzymatic cleavage. The molecular targets and pathways involved can vary but often include interactions with enzymes involved in carbohydrate metabolism or nucleic acid synthesis .

Comparison with Similar Compounds

Key Structural Features

- 1,2-O-isopropylidene group: Stabilizes the furanose ring, preventing ring-opening under basic or acidic conditions .

- 3-O-Benzyl group : Enhances lipophilicity and protects the hydroxyl group during synthetic modifications .

- 4-C-hydroxymethyl group : A reactive site for further functionalization (e.g., tosylation, acetylation, or nucleophilic substitution) .

Comparison with Structurally Similar Compounds

Below is a detailed comparison of 3-O-Benzyl-4-(hydroxymethyl)-1,2-O-isopropylidene-α-D-ribofuranose with analogous ribofuranose and carbohydrate derivatives.

Functional Group Modifications

Pharmacological Activity Comparison

- Parent compound (63593-03-3) : Derivatives like 2a (3,5-di-O-benzyl-4-C-hydroxymethyl) exhibit 52.7% inhibition of carrageenan-induced paw edema (anti-inflammatory) and 47.2% writhing inhibition (analgesic) at 50 mg/kg in murine models .

- Tosylated derivative (compound 3) : Shows reduced analgesic activity but retains anti-inflammatory effects due to the electron-withdrawing tosyl group .

- Methanesulfonated analog (293751-01-6) : Higher molecular weight (466.53 vs. 310.34) correlates with improved stability in biological systems, but requires metabolic activation for efficacy .

Stability and Commercial Availability

- The 1,2-O-isopropylidene group in 63593-03-3 provides superior stability compared to non-protected analogs (e.g., unprotected ribofuranoses are prone to ring-opening ).

- Commercial suppliers (e.g., NewCan Biotech, Shanghai Gushen Bio) offer 63593-03-3 at ¥600–1200 per 50–100 mg , while specialized derivatives like 293751-01-6 are less accessible and costlier .

Biological Activity

3-O-Benzyl-4-(hydroxymethyl)-1,2-O-isopropylidene-α-D-ribofuranose, with the CAS number 63593-03-3, is a derivative of α-D-ribofuranose. This compound has garnered attention for its potential biological activities, particularly in pharmacology. Its structure includes a benzyl group and hydroxymethyl functionalities that may enhance its biological properties.

- Molecular Formula : C16H22O6

- Molecular Weight : 310.34 g/mol

- Chemical Structure : The compound features a ribofuranose sugar backbone modified with a benzyl and hydroxymethyl group, contributing to its reactivity and interaction with biological systems.

Biological Activity Overview

Research indicates that derivatives of α-D-ribofuranose exhibit a range of biological activities, including:

- Analgesic Properties : Certain derivatives have shown significant analgesic effects in animal models.

- Anti-inflammatory Effects : Compounds derived from this structure have been reported to reduce inflammation.

- Antiviral Activities : Some studies suggest potential antiviral properties.

1. Analgesic Activity

A study synthesized several derivatives from 3-O-benzyl-4-(hydroxymethyl)-1,2-O-isopropylidene-α-D-ribofuranose and evaluated their analgesic effects. Notably:

- Compound 2a demonstrated both central and peripheral analgesic activity:

2. Anti-inflammatory Activity

The anti-inflammatory potential was assessed using carrageenan-induced paw edema in rats:

| Compound | Dose (mg/kg) | Paw Edema Inhibition (%) | p-value |

|---|---|---|---|

| 2a | 100 | 82.6 | <0.001 |

| 4 | 100 | 87.6 | <0.001 |

These results indicate that both compounds significantly reduced inflammation compared to controls .

3. Antioxidant and Antimicrobial Activities

The synthesized compounds were also tested for antioxidant activity using the DPPH radical scavenging assay and antimicrobial properties through disk diffusion assays; however, no significant effects were observed in these tests .

Q & A

Basic Questions

Q. What spectroscopic techniques are recommended for structural confirmation of 3-O-Benzyl-4-(hydroxymethyl)-1,2-O-isopropylidene-α-D-ribofuranose and its derivatives?

- Methodological Answer : Fourier-transform infrared (FTIR) spectroscopy and proton nuclear magnetic resonance (¹H NMR) are critical for confirming functional groups and stereochemistry. For example, FTIR can verify hydroxyl and benzyl ether stretches (~3400 cm⁻¹ and ~1100 cm⁻¹), while ¹H NMR identifies isopropylidene protons (δ 1.3–1.5 ppm) and benzyl aromatic protons (δ 7.2–7.4 ppm). Multiplicity analysis in ¹H NMR helps distinguish between regioisomers during derivatization .

Q. What are the common synthetic pathways to derivatize this compound?

- Methodological Answer : Key derivatization strategies include:

- Benzylation : Using benzyl bromide and sodium hydride in dimethylformamide (DMF) to protect hydroxyl groups .

- Tosylation : Reaction with p-toluenesulfonyl chloride to introduce a leaving group for nucleophilic substitution .

- Acetylation : Acetic anhydride or acetyl chloride to protect hydroxyls, often prior to deprotection of the isopropylidene group .

- Acetolysis : Concentrated sulfuric acid cleaves the isopropylidene group, enabling further functionalization .

Q. What storage conditions ensure the stability of this compound?

- Methodological Answer : Store in airtight containers under anhydrous conditions at 0–6°C to prevent hydrolysis of the isopropylidene group. Solubility in ethanol, chloroform, or ethyl acetate allows long-term storage in solution, but solvents should be dried over molecular sieves .

Advanced Research Questions

Q. How can regioselectivity challenges in benzylation reactions be addressed to optimize derivative yields?

- Methodological Answer : Regioselective benzylation of diols can be controlled by:

- Steric and electronic effects : Sodium hydride deprotonates more acidic hydroxyls first (e.g., primary over secondary).

- Reaction monitoring : Thin-layer chromatography (TLC) with p-anisaldehyde/H₂SO₄ staining tracks progress and distinguishes mono- vs. di-benzylated products (e.g., Rf values: 0.35 for mono-benzyl vs. 0.55 for di-benzyl derivatives) .

- Column chromatography : Separates regioisomers using hexane/ethyl acetate gradients (e.g., 7:3 ratio for mono-benzyl derivatives) .

Q. What methodologies are appropriate for evaluating analgesic and anti-inflammatory activities of derivatives?

- Methodological Answer :

- Analgesic assays :

- Tail immersion test : Measures central analgesic activity by latency to flick the tail in response to thermal pain (e.g., compound 2a increased latency to 2.52 ± 0.14 min at 50 mg/kg) .

- Acetic acid-induced writhing : Quantifies peripheral analgesia by counting abdominal contractions (e.g., 65.33% reduction in writhing for compound 2a) .

- Anti-inflammatory assays :

- Carrageenan-induced paw edema : Measures edema inhibition over 4 hours (e.g., 82.6% inhibition for compound 2a at 100 mg/kg) .

Q. How should conflicting pharmacological data (e.g., strong analgesic activity but no cytotoxicity) be interpreted?

- Methodological Answer : Discrepancies may arise from:

- Target specificity : Analgesic effects may involve cyclooxygenase (COX) inhibition or opioid receptor modulation, while cytotoxicity requires distinct pathways (e.g., apoptosis induction).

- Assay sensitivity : Antioxidant or antimicrobial tests (e.g., DPPH radical scavenging or disk diffusion) may lack the threshold for activity despite structural modifications .

- Dose dependency : Pharmacokinetic profiling (e.g., bioavailability, metabolic stability) can clarify why in vitro cytotoxicity (e.g., HeLa cells) was not observed in vivo .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.